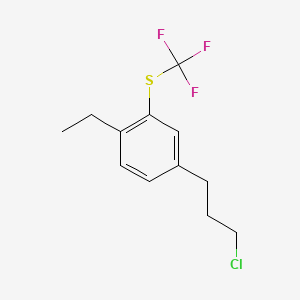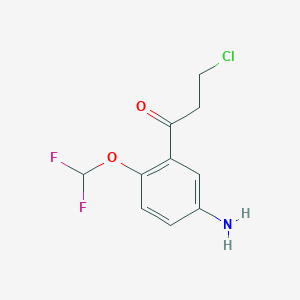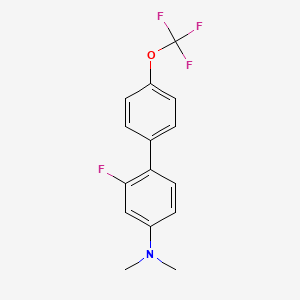
(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with fluorine and trifluoromethoxy groups, along with a dimethylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the biphenyl core through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the fluorine and trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features may contribute to binding affinity and specificity for certain biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used in the production of advanced materials, including liquid crystals and polymers. Its unique properties can enhance the performance of these materials in various applications, such as display technologies and high-performance coatings .
Mechanism of Action
The mechanism of action of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with various substituents, such as:
- 2-Fluoro-4-biphenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Fluorobiphenyl-4-boronic acid
Uniqueness
What sets (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine apart is the combination of its substituents, which confer unique chemical and physical properties. The presence of both fluorine and trifluoromethoxy groups can enhance its reactivity and stability, while the dimethylamine group provides additional functionality for further chemical modifications.
Properties
Molecular Formula |
C15H13F4NO |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
3-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)11-5-8-13(14(16)9-11)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
QURWUFZHNDNPGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


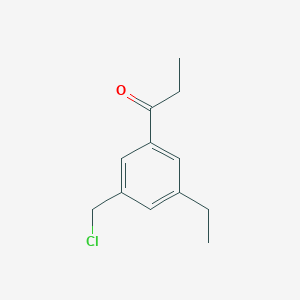
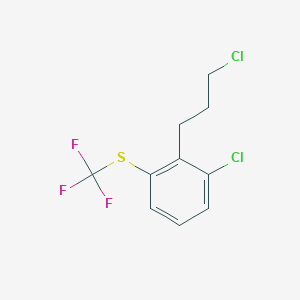
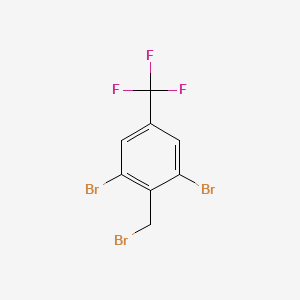
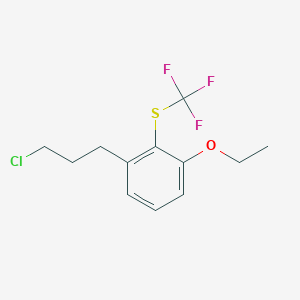
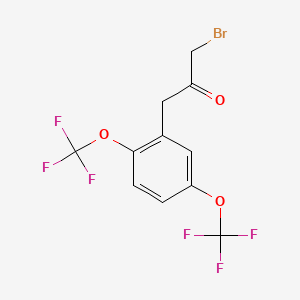
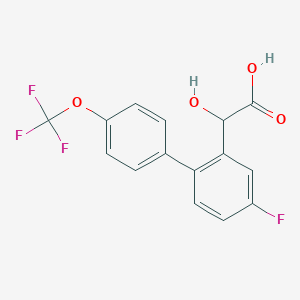
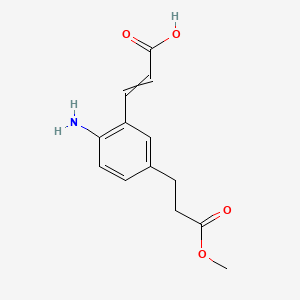
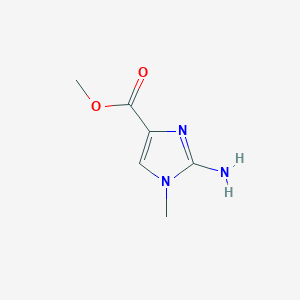
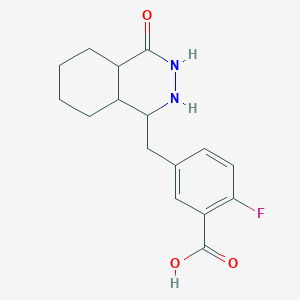

![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
